3-Methoxy-1,2-thiazole-5-carbonitrile

Description

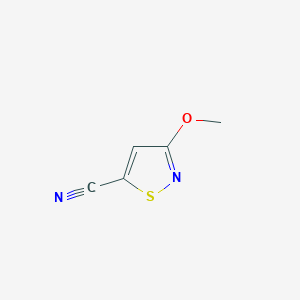

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1,2-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c1-8-5-2-4(3-6)9-7-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIKLZLBJRXSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Methoxy 1,2 Thiazole 5 Carbonitrile

Reactivity Profile of the 1,2-Thiazole Ring System

The 1,2-thiazole, or isothiazole (B42339), ring is an aromatic five-membered heterocycle containing adjacent nitrogen and sulfur atoms. Its reactivity is dictated by the electronic properties of these heteroatoms and the influence of attached substituents.

Electrophilic and Nucleophilic Substitution Patterns on the Aromatic Heterocycle

The susceptibility of the isothiazole ring to electrophilic or nucleophilic attack is highly dependent on the position on the ring and the nature of its substituents. In the case of 3-Methoxy-1,2-thiazole-5-carbonitrile, the ring has two key functional groups that direct potential substitution reactions:

3-Methoxy group (-OCH₃): This is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). As an activating group, it increases the electron density of the ring, particularly at the ortho (C4) and para (C5) positions.

The sole unsubstituted position on the ring is C4. Both the activating methoxy (B1213986) group and the deactivating carbonitrile group direct electrophilic substitution to this C4 position. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur regioselectively at this site.

Nucleophilic aromatic substitution (SNAr) on the isothiazole ring is less common and typically requires a good leaving group at an electron-deficient position. The carbon atoms in the isothiazole ring are generally less electrophilic than in other heterocycles like pyridine (B92270). However, the presence of the electron-withdrawing cyano group at C5 could potentially activate a leaving group at the C4 position for nucleophilic attack.

| Reaction Type | Predicted Site of Reaction | Directing Influence | Plausible Reagents | Expected Product |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | C4 | -OCH₃ (ortho-directing) -CN (meta-directing) | Br₂, FeBr₃ (Bromination) HNO₃, H₂SO₄ (Nitration) | 4-Bromo-3-methoxy-1,2-thiazole-5-carbonitrile 3-Methoxy-4-nitro-1,2-thiazole-5-carbonitrile |

| Nucleophilic Aromatic Substitution | C4 (if substituted with a leaving group) | Activation by -CN group | NaOCH₃, CH₃OH | 4,3-Dimethoxy-1,2-thiazole-5-carbonitrile |

Influence of Ring Heteroatoms on Electron Distribution and Reactivity

The electronic structure of the 1,2-thiazole ring is significantly influenced by the adjacent sulfur and nitrogen atoms. The nitrogen atom is more electronegative than carbon and acts as an electron sink, reducing electron density at adjacent positions (C3 and N2). The sulfur atom, with its available d-orbitals, can participate in π-bonding and helps to sustain the ring's aromaticity.

Transformations of the Carbonitrile Group

The carbonitrile (-C≡N) group is a versatile functional moiety that can undergo a variety of chemical transformations.

Nucleophilic Addition Reactions to the Nitrile Function

The triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. This typically proceeds first to a carboxamide intermediate (3-methoxy-1,2-thiazole-5-carboxamide) and, upon further reaction, to a carboxylic acid (3-methoxy-1,2-thiazole-5-carboxylic acid).

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form an intermediate imine anion. Subsequent aqueous workup hydrolyzes the imine to a ketone, yielding a 5-acyl-3-methoxy-1,2-thiazole derivative.

Selective Reduction Pathways of the Carbonitrile

The carbonitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the reagents and conditions employed.

Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel) can reduce the nitrile to a primary amine, yielding (3-methoxy-1,2-thiazol-5-yl)methanamine. These conditions are generally mild enough to leave the aromatic isothiazole ring intact.

Reduction to Aldehyde: Partial reduction to an aldehyde can be achieved using specific reducing agents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an aqueous workup. This would produce 3-methoxy-1,2-thiazole-5-carbaldehyde.

Cycloaddition and Annulation Reactions Involving the Cyano Moiety

The nitrile group can act as a dipolarophile or dienophile in cycloaddition reactions, allowing for the construction of new heterocyclic rings fused to or substituted on the isothiazole core.

[3+2] Cycloaddition: A common reaction involves the treatment of the nitrile with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring via a [3+2] cycloaddition. This would result in the formation of 5-(1H-tetrazol-5-yl)-3-methoxy-1,2-thiazole.

Annulation Reactions: The nitrile group can be a key component in building larger fused ring systems. For instance, it can react with dinucleophiles in condensation reactions to form new six-membered rings, a strategy often employed in the synthesis of complex heterocyclic compounds.

| Reaction Type | Reagent(s) | Intermediate Product | Final Product |

|---|---|---|---|

| Acid/Base Hydrolysis | H₃O⁺ or NaOH, H₂O | 3-Methoxy-1,2-thiazole-5-carboxamide | 3-Methoxy-1,2-thiazole-5-carboxylic acid |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Imine | (3-Methoxy-1,2-thiazol-5-yl)(R)methanone |

| Reduction to Amine | LiAlH₄ or H₂/Raney Ni | - | (3-Methoxy-1,2-thiazol-5-yl)methanamine |

| Reduction to Aldehyde | 1. DIBAL-H 2. H₂O | - | 3-Methoxy-1,2-thiazole-5-carbaldehyde |

| Tetrazole Formation | NaN₃, NH₄Cl | - | 5-(1H-tetrazol-5-yl)-3-methoxy-1,2-thiazole |

Role of the Methoxy Group in Directing Reactivity

The methoxy group at the 3-position of the 1,2-thiazole ring plays a pivotal role in modulating the electron density and, consequently, the reactivity of the heterocyclic system. Its influence is twofold, encompassing both the activation of the ring towards certain reactions and the control of the regiochemical outcome of functionalization.

Activating Effects on the Thiazole (B1198619) Ring

The methoxy group, being an electron-donating group through resonance, increases the electron density of the 1,2-thiazole ring. This electronic enrichment has a significant activating effect on the ring, making it more susceptible to electrophilic attack. In thiazole systems, electrophilic substitution generally occurs preferentially at the C5 position, which is inherently more electron-rich. pharmaguideline.com The presence of an electron-donating group, such as a methoxy group, further enhances the nucleophilicity of the ring, facilitating reactions with a wide range of electrophiles under milder conditions than the unsubstituted parent thiazole. pharmaguideline.com

Computational studies on substituted thiazole derivatives have provided insights into the electronic distribution within the ring. researchgate.netisca.me These studies often correlate calculated parameters, such as acidity constants (pKa values) and electronic charges, with the observed reactivity. researchgate.net For instance, theoretical investigations can help in understanding the structure-reactivity relationships and predicting the most probable sites for electrophilic attack. researchgate.net

Regiochemical Control in Functionalization Reactions

The position of the methoxy group at C3 exerts a strong directing influence on the regioselectivity of functionalization reactions. In electrophilic aromatic substitution, the methoxy group, through its electron-donating nature, primarily directs incoming electrophiles to specific positions on the thiazole ring. While the C5 position is generally the most reactive site in thiazoles for electrophilic attack, the directing effect of substituents must be considered. pharmaguideline.com

For 3-Methoxy-1,2-thiazole, the situation is complex due to the presence of the electron-withdrawing carbonitrile group at the 5-position. This group deactivates the ring towards electrophilic substitution and would typically direct incoming electrophiles to the meta position (C4). The interplay between the activating, ortho-para directing methoxy group (directing to C4) and the deactivating, meta-directing cyano group (also directing to C4) would likely result in a strong preference for substitution at the C4 position. The precise outcome, however, can be influenced by the nature of the electrophile and the reaction conditions.

In nucleophilic substitution reactions, the electron-withdrawing cyano group at C5 would activate the ring, particularly at the C5 position, for attack by nucleophiles. The methoxy group at C3 would have a less direct, but potentially stabilizing, effect on any intermediates formed during such reactions.

Mechanistic Studies of Chemical Transformations Involving this compound

Understanding the mechanisms of chemical transformations is crucial for optimizing reaction conditions and predicting the formation of products. For this compound, mechanistic studies would focus on elucidating the pathways of its reactions and understanding the factors that govern selectivity.

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic investigations of reactions involving this compound would involve a combination of experimental and computational methods. Experimental approaches could include kinetic studies, isotopic labeling experiments, and the isolation or trapping of reaction intermediates. These techniques provide valuable information about the sequence of bond-making and bond-breaking events that constitute the reaction pathway.

Computational chemistry offers a powerful tool for exploring reaction mechanisms at a molecular level. mdpi.com Quantum chemical calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govnih.gov By calculating the energies of these species, it is possible to determine the activation barriers for different potential pathways and thus predict the most likely mechanism. For instance, computational studies on related thiazole systems have been used to investigate reaction mechanisms and rationalize observed product distributions. nih.gov

Understanding Selectivity in Synthetic Conversions

The selectivity of a chemical reaction refers to the preferential formation of one product over other possibilities. In the context of this compound, understanding and controlling selectivity is a key aspect of its synthetic utility.

Regioselectivity , as discussed earlier, is heavily influenced by the electronic effects of the methoxy and carbonitrile groups. Mechanistic studies can provide a deeper understanding of how these groups stabilize or destabilize potential intermediates and transition states, thereby favoring one reaction site over another. For example, in electrophilic substitution, the stability of the Wheland-type intermediate (a resonance-stabilized carbocation) at different positions on the thiazole ring will determine the regiochemical outcome. libretexts.org

Chemoselectivity arises when a molecule contains multiple reactive sites, and a reagent preferentially reacts with one of them. For this compound, potential sites for reaction include the thiazole ring, the methoxy group, and the carbonitrile group. Mechanistic investigations can help to elucidate the factors that govern which functional group reacts under a given set of conditions.

Stereoselectivity , the preferential formation of one stereoisomer over another, may be relevant in reactions that create new chiral centers. While the parent molecule is achiral, reactions at the thiazole ring or its substituents could potentially lead to chiral products. Mechanistic studies, often aided by computational modeling, can help to understand the origins of stereoselectivity by examining the three-dimensional structures of transition states.

Derivatization and Structural Diversity of 3 Methoxy 1,2 Thiazole 5 Carbonitrile

Chemical Transformations of the Methoxy (B1213986) Substituent

The methoxy group at the C3 position of the thiazole (B1198619) ring is a key site for functionalization, primarily through ether cleavage or nucleophilic aromatic substitution.

Demethylation: A common transformation for aryl methyl ethers is demethylation to reveal a hydroxyl group. wikipedia.org This conversion is typically achieved under harsh conditions, such as heating with strong acids like hydrogen bromide or Lewis acids like boron tribromide. Historically, heating with molten pyridine (B92270) hydrochloride was a standard method for cleaving aryl methyl ethers. wikipedia.org The resulting 3-hydroxy-1,2-thiazole derivative offers a new point for diversification, as the hydroxyl group can be further functionalized through esterification, etherification, or conversion to a better leaving group for subsequent substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): While methoxy groups are generally poor leaving groups in SNAr reactions on electron-rich aromatic systems, their displacement can be achieved under specific conditions, particularly on heteroaromatic rings. The reactivity of the thiazole ring can influence this process. For instance, nucleophilic amination of methoxy arenes has been accomplished using reagents like sodium hydride with lithium iodide to facilitate the intramolecular substitution by a tethered amine. ntu.edu.sg Intermolecular substitutions are also possible; the displacement of a methoxy group on 3-methoxypyridine (B1141550) by piperidine (B6355638) has been achieved using a similar sodium hydride and lithium iodide system. nih.gov Such reactions on 3-methoxy-1,2-thiazole-5-carbonitrile could provide access to a range of 3-amino, 3-alkoxy, or 3-thioalkoxy derivatives. The feasibility of these substitutions depends on the electron-withdrawing nature of the thiazole ring and the nitrile group, which can activate the C3 position towards nucleophilic attack. youtube.com

| Transformation | Reagents and Conditions | Product Type |

| Demethylation | Boron tribromide (BBr₃), Hydrogen bromide (HBr), Pyridine HCl (heat) | 3-Hydroxy-1,2-thiazole derivatives |

| Nucleophilic Substitution | Strong nucleophiles (e.g., amines, alkoxides) with activators (e.g., NaH/LiI) | 3-Substituted-1,2-thiazole derivatives |

Diversification via the Carbonitrile Group

The carbonitrile group at the C5 position is a versatile functional handle, enabling conversion into a variety of other functional groups and participation in cyclization reactions to form fused ring systems.

The transformation of a nitrile into a carboxylic acid is a fundamental reaction in organic synthesis, typically proceeding through an intermediate amide.

Amide Formation: Nitriles can be selectively hydrated to the corresponding primary amide under controlled acidic or basic conditions. For example, treatment with a mixture of trifluoroacetic acid (TFA) and sulfuric acid can facilitate the conversion of both aliphatic and aromatic nitriles into amides.

Carboxylic Acid Formation: Complete hydrolysis of the nitrile to a carboxylic acid is readily achieved by heating with aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH). organic-chemistry.org This two-step process, involving initial hydration to an amide followed by hydrolysis, transforms the cyano group into a carboxyl functional group. wikipedia.org This conversion introduces a carboxylic acid moiety, which is a valuable functional group for further derivatization, such as esterification or amide bond formation.

The nitrile group serves as an excellent precursor for the synthesis of nitrogen-rich heterocycles, most notably tetrazoles. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design. ntu.edu.sg

The most common method for synthesizing 5-substituted-1H-tetrazoles from nitriles is the [2+3] cycloaddition reaction with an azide (B81097) source. This reaction is typically carried out by treating the nitrile with sodium azide (NaN₃) in the presence of a Lewis acid or an ammonium (B1175870) salt (e.g., ammonium chloride) in a polar aprotic solvent like dimethylformamide (DMF). The reaction involves the addition of the azide anion to the carbon-nitrogen triple bond of the nitrile, followed by cyclization. This method has been successfully applied to convert thiazole-acetonitrile derivatives into the corresponding tetrazolyl-methyl-thiazole compounds.

The carbonitrile group, in conjunction with an adjacent atom on the thiazole ring, can participate in annulation reactions to construct fused bicyclic systems. This strategy is a powerful tool for creating novel heterocyclic scaffolds. For example, the synthesis of thiazolo[4,5-d] ntu.edu.sgnih.govekb.egtriazole, a novel [5-5]-fused heteroaromatic system, highlights the utility of functionalized thiazoles in building complex molecular architectures. wikipedia.organalis.com.my

Reaction of the nitrile with bifunctional reagents can lead to the formation of a new ring. For instance, a reaction with hydrazine (B178648) could potentially lead to the formation of a fused aminopyrazole ring, while reaction with hydroxylamine (B1172632) could yield a fused amino-isoxazole system. The specific reaction pathways and resulting structures depend on the chosen reagents and reaction conditions, offering a modular approach to a wide array of fused thiazole derivatives. pharmaguideline.com

| Starting Group | Reaction Type | Reagents | Resulting Functional Group / Ring System |

| Carbonitrile | Hydration | H₂O, H⁺ or OH⁻ (controlled) | Amide |

| Carbonitrile | Hydrolysis | H₂O, H⁺ or OH⁻ (heat) | Carboxylic Acid |

| Carbonitrile | [2+3] Cycloaddition | Sodium Azide (NaN₃), NH₄Cl or ZnCl₂ | 5-Substituted-1H-tetrazole |

| Carbonitrile | Annulation/Cyclization | Bifunctional reagents (e.g., hydrazine) | Fused heterocycles (e.g., Thiazolopyrazole) |

Functionalization of the Thiazole Ring System

Direct functionalization of the thiazole ring, particularly at the C4 position, provides a route to introduce further structural diversity. The electronic properties of the existing methoxy and nitrile substituents will direct the regioselectivity of these reactions. researchgate.net

A more modern and often milder approach is transition-metal-catalyzed C-H activation. For instance, palladium-catalyzed direct C-H arylation has been successfully used to introduce aryl groups at the C4 position of 3-chloroisothiazole-5-carbonitrile. This reaction, typically employing an aryl halide, a palladium catalyst, a phosphine (B1218219) ligand, and a suitable base, provides a powerful method for forming carbon-carbon bonds directly on the heterocyclic core. Applying this methodology to this compound would be expected to yield 4-aryl-3-methoxy-1,2-thiazole-5-carbonitrile derivatives, significantly expanding the structural complexity and diversity of the scaffold.

Lack of Publicly Available Research Hinders Exploration of this compound in Coupling Reactions for Extended Conjugated Systems

Despite a thorough search of scientific literature and chemical databases, no specific examples of coupling reactions involving this compound or its halogenated derivatives for the synthesis of extended conjugated systems have been identified. This indicates a significant gap in the publicly accessible research concerning the derivatization of this particular heterocyclic compound through common palladium-catalyzed cross-coupling methodologies such as Suzuki, Stille, Sonogashira, or Heck reactions.

While the development of novel conjugated materials is a burgeoning field in materials science and medicinal chemistry, it appears that this compound has not been a focus of such research efforts, or at least, the results have not been published in accessible journals or patents.

For a compound to be utilized in typical cross-coupling reactions to form extended conjugated systems, it generally requires a suitable leaving group, such as a halogen (e.g., bromine or chlorine), at a position on the aromatic ring where the new carbon-carbon bond is to be formed. The synthetic route would likely involve the initial halogenation of the this compound core, followed by the coupling reaction with a suitable partner, such as a boronic acid (in Suzuki coupling), an organostannane (in Stille coupling), a terminal alkyne (in Sonogashira coupling), or an alkene (in Heck coupling).

Although extensive research exists on the coupling reactions of other thiazole and isothiazole (B42339) derivatives, the specific substitution pattern of the requested compound—a methoxy group at the 3-position and a carbonitrile group at the 5-position—seems to be unexplored in this context. The electronic nature of these substituents could influence the reactivity of the thiazole ring towards electrophilic halogenation and subsequent oxidative addition in a catalytic cycle, potentially posing synthetic challenges that have yet to be addressed in the literature.

Without documented research findings, it is not possible to provide detailed information on reaction conditions, catalysts, or the resulting structural diversity of conjugated systems derived from this compound. The scientific community awaits further research to elucidate the potential of this compound as a building block in the synthesis of advanced materials.

Advanced Spectroscopic Characterization of 3 Methoxy 1,2 Thiazole 5 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their electronic environments. For 3-Methoxy-1,2-thiazole-5-carbonitrile, the ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the methoxy (B1213986) group and the lone proton on the isothiazole (B42339) ring.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is typically found in the range of δ 3.8–4.2 ppm. This downfield shift, compared to aliphatic ethers, is due to the electronic influence of the attached heteroaromatic ring.

Thiazole (B1198619) Ring Proton (H-4): The single proton at the C-4 position of the isothiazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is anticipated to be in the aromatic region, likely between δ 7.0 and 8.0 ppm. The precise position is influenced by the combined electron-withdrawing effect of the nitrile group at C-5 and the electron-donating effect of the methoxy group at C-3.

In related 2-amino-4-arylthiazole derivatives, the thiazolic proton signal has been observed around δ 7.08 ppm. clockss.org The exact chemical shifts are solvent-dependent. ipb.pt

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | 3.8 - 4.2 | Singlet (s) | 3H |

| H-4 | 7.0 - 8.0 | Singlet (s) | 1H |

Carbon-13 (¹³C) NMR spectroscopy is essential for confirming the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, five signals are expected.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates in the range of δ 55–60 ppm. researchgate.net

Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in the δ 115–125 ppm range.

Thiazole Ring Carbons (C-3, C-4, C-5): These carbons appear in the aromatic region of the spectrum.

C-3: Attached to the electronegative oxygen of the methoxy group, this carbon is expected to be significantly downfield, likely in the range of δ 160–170 ppm.

C-5: Attached to the nitrile group, this carbon's chemical shift will also be influenced, typically appearing around δ 110-130 ppm.

C-4: This carbon, bonded to the ring proton, is expected to resonate at a position intermediate to C-3 and C-5.

For comparison, in various benzothiazole (B30560) derivatives, aromatic carbons are observed between δ 112.8–146.6 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | 55 - 60 |

| -C≡N | 115 - 125 |

| C-3 | 160 - 170 |

| C-4 | 120 - 140 |

| C-5 | 110 - 130 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular structure. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the title compound, a COSY spectrum would be of limited use for the ring itself, as there is only one ring proton (H-4) with no adjacent protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show a clear cross-peak connecting the H-4 signal to the C-4 signal and another cross-peak connecting the methoxy protons to the methoxy carbon. This provides direct confirmation of these C-H bonds.

Table 3: Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlates to Carbon (¹³C) | Significance |

|---|---|---|

| -OCH₃ | C-3 | Confirms the attachment of the methoxy group to C-3. |

| H-4 | C-3, C-5, -C≡N | Confirms the position of H-4 between C-3 and C-5 and its proximity to the nitrile carbon. |

Computational and Theoretical Chemistry Studies of 3 Methoxy 1,2 Thiazole 5 Carbonitrile

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. While specific MD simulation studies on 3-Methoxy-1,2-thiazole-5-carbonitrile are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its conformational flexibility, solvent interactions, and potential interactions with biological macromolecules.

MD simulations treat atoms and bonds as a system of interacting particles, governed by the laws of classical mechanics. The force field, a set of empirical potential energy functions, describes the interactions between atoms, including bonded (bond stretching, angle bending, and dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions. By solving Newton's equations of motion for each atom in the system, MD simulations can generate a trajectory of the molecule's dynamic evolution.

For a molecule like this compound, MD simulations could elucidate several key aspects of its dynamic behavior:

Solvent Effects: In a biological context or in a solution, the interactions with solvent molecules (typically water) are critical. MD simulations can model the explicit solvent molecules around this compound, revealing the formation and dynamics of the solvation shell. This provides insights into its solubility and the energetic costs or gains of moving from an aqueous to a non-polar environment, such as a protein binding pocket.

Intermolecular Interactions: In the presence of other molecules, such as a biological target like a protein, MD simulations can be used to study the stability and dynamics of the complex. nih.govplos.orgnih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of this compound to its target. nih.govplos.orgnih.gov Furthermore, MD simulations can assess the conformational changes in both the ligand and the protein upon binding.

Recent studies on other thiazole (B1198619) derivatives have successfully employed MD simulations to understand their interaction with biological targets. For instance, simulations have been used to investigate the stability of thiazole-based inhibitors within the active site of enzymes, confirming the binding modes predicted by molecular docking and providing insights into the dynamic nature of the protein-ligand interactions. nih.gov These studies highlight the utility of MD simulations in drug discovery and design, a field where understanding the dynamic behavior of small molecules like this compound is paramount.

In Silico Approaches for Structure-Reactivity Relationships

A cornerstone of these in silico studies is Density Functional Theory (DFT), which is used to calculate the electronic structure of molecules. From the electronic structure, various molecular properties and reactivity descriptors can be derived.

Frontier Molecular Orbital (FMO) Theory:

The reactivity of a molecule is often governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive. mdpi.com

Conceptual DFT Reactivity Descriptors:

Conceptual DFT provides a set of chemical concepts derived from the variation of energy with respect to the number of electrons, allowing for a quantitative description of reactivity. Key descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the stabilization in energy when a molecule acquires an additional electronic charge from the environment.

Local Reactivity Descriptors:

To identify the most reactive sites within the molecule, local reactivity descriptors such as Fukui functions and local softness are employed. researchgate.net These descriptors indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net For this compound, these calculations would likely predict that the nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen of the methoxy (B1213986) group, are potential sites for electrophilic attack. The carbon atoms of the thiazole ring and the nitrile carbon would be potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP):

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It allows for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating their suitability for interacting with electrophiles or forming hydrogen bonds. Positive potential would be expected around the hydrogen atoms.

Conclusion and Future Research Trajectories

Synthesis and Reactivity Insights for 3-Methoxy-1,2-thiazole-5-carbonitrile

The synthesis of the isothiazole (B42339) ring was first accomplished in 1956, and since then, numerous methods for its preparation and derivatization have been developed. medwinpublishers.com General synthetic strategies for isothiazoles often involve cycloaddition and condensation reactions. medwinpublishers.comsci-hub.se One of the well-established methods is the 1,3-dipolar cycloaddition of nitrile sulfides with alkynes, which yields isothiazole derivatives. medwinpublishers.com Another common approach involves the reaction of β-thiocyanatocinnamaldehydes with ammonium (B1175870) thiocyanate (B1210189). medwinpublishers.com

More contemporary methods have focused on transition-metal-free syntheses and multi-component strategies. For instance, 3,5-disubstituted isothiazoles can be synthesized from β-ketodithioesters and ammonium acetate (B1210297) through a C=O/C=S bond functionalization under aerial oxidation. organic-chemistry.org Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles also provides a route to various isothiazoles. rsc.orgorganic-chemistry.org For a compound like this compound, a plausible synthetic route could involve a precursor with the required methoxy (B1213986) and nitrile functionalities or their synthetic equivalents, which then undergoes cyclization to form the isothiazole core.

The reactivity of the isothiazole ring is influenced by the electronegativity of the sulfur and nitrogen atoms. rsc.org The methoxy group at the C-3 position is expected to be an electron-donating group, potentially influencing the nucleophilicity and electrophilicity of the ring. The carbonitrile group at the C-5 position is a strong electron-withdrawing group, which would affect the reactivity of the adjacent ring positions. The reactivity of halogenated isothiazoles with nucleophiles like sodium methoxide (B1231860) has been studied, with the position of the halogen impacting the reaction rate. sciepub.com This suggests that the methoxy group in this compound could potentially be displaced by other nucleophiles under certain conditions.

Identification of Unexplored Synthetic Avenues and Methodologies

While various methods exist for isothiazole synthesis, several modern synthetic avenues remain underexplored for producing specifically substituted derivatives like this compound.

C-H Activation: Direct C-H functionalization has become a powerful tool in organic synthesis. rsc.org Developing methods for the selective C-H activation at the C-4 position of a pre-formed 3-methoxy-5-cyanoisothiazole ring would provide a direct and atom-economical way to introduce further complexity. Palladium/silver-catalyzed C5–H selective dimerization of 4-substituted isothiazoles has been reported, suggesting that C-H activation is a feasible strategy for this scaffold. researchgate.net

Photochemical Rearrangements: A recently developed photochemical method allows for the precise rearrangement of thiazoles and isothiazoles, offering new synthetic pathways to complex azole derivatives. chemistryworld.com Applying this light-driven methodology could lead to novel isomers or substituted isothiazoles starting from this compound or its precursors.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Exploring the synthesis of isothiazole precursors and the final cyclization step using flow reactors could lead to more efficient and reproducible production of this compound.

Eco-Friendly Catalysis: The use of green biocatalysts, such as chitosan-grafted-poly(vinylpyridine), has been reported for the synthesis of thiazole-based heterocycles. nih.gov Investigating similar eco-friendly catalytic systems for isothiazole synthesis could reduce environmental impact and simplify purification processes.

Opportunities for Novel Reactivity Discoveries and Derivatizations

The functional groups present in this compound offer multiple handles for further derivatization, opening opportunities for creating diverse molecular architectures.

Nitrile Group Transformations: The carbonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into a tetrazole ring. derpharmachemica.com Each of these transformations on this compound would yield a new class of derivatives with potentially different chemical and biological properties.

Reactions at the C-4 Position: The C-4 position, being a vacant CH group, is a prime target for electrophilic substitution reactions such as halogenation or nitration, provided the ring is sufficiently activated. Subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) on the halogenated derivative could then be used to introduce aryl or alkynyl groups. sci-hub.se

Ring-Opening Reactions: Isothiazole rings can undergo ring-opening reactions under specific conditions, such as with strong bases or reducing agents. Investigating these reactions for this compound could lead to interesting acyclic sulfur- and nitrogen-containing compounds that are valuable synthetic building blocks.

Advancements in Computational Modeling for Isothiazole Scaffolds

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of heterocyclic compounds.

DFT Calculations: Density Functional Theory (DFT) calculations can be employed to study the electronic structure, geometry, and reactivity of this compound. researchgate.net Such studies can predict the most likely sites for electrophilic and nucleophilic attack, calculate reaction barriers, and help elucidate reaction mechanisms. For example, DFT has been used to support the proposed Rh(I)/Rh(III) redox cycle in the synthesis of isothiazole rings. researchgate.net

Molecular Docking: If this compound is investigated for biological activity, molecular docking can be used to predict its binding mode and affinity to target proteins. researchgate.netnih.gov This in silico screening method is crucial in modern drug discovery for identifying and optimizing lead compounds. For instance, docking studies have been used to compare the interaction of isothiazole-thiazole derivatives with fungal proteins. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a protein active site or a solvent. Simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more detailed understanding of the interaction.

ADME Property Prediction: Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov Applying these models to this compound and its derivatives can help guide the design of molecules with improved pharmacokinetic profiles early in the research process.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (-OCH₃), thiazole protons, and nitrile carbon environments. The nitrile group (C≡N) appears as a sharp singlet at ~110–120 ppm in ¹³C NMR .

- IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions .

- TLC/HPLC : Monitors reaction progress and purity using silica gel plates or C18 columns .

How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-31G*) model electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Exact exchange terms in hybrid functionals improve thermochemical accuracy, as shown in Becke’s studies on similar heterocycles . Key insights include:

- Nitrile Reactivity : Electron-withdrawing nitrile lowers LUMO energy, enhancing electrophilic substitution susceptibility.

- Methoxy Effects : Electron-donating -OCH₃ stabilizes thiazole ring charges, influencing regioselectivity in cross-coupling reactions.

- Solvent Modeling : Polarizable continuum models (PCM) predict solvation effects on reaction barriers .

What are the challenges in achieving regioselective functionalization of the thiazole ring in this compound, and how can reaction conditions be optimized?

Advanced Research Question

Regioselectivity is hindered by competing reactivity at C-4 (electron-deficient due to nitrile) vs. C-5 (methoxy-stabilized). Strategies include:

- Directed Metalation : Use of Lewis acids (e.g., SnCl₄) to coordinate nitrile, directing electrophiles to C-5. Evidence from SN reactions in oxadiazoles supports this approach .

- Protecting Groups : Temporarily block nitrile with trimethylsilyl groups to favor C-4 substitution.

- Temperature Control : Lower temperatures (-20°C) reduce kinetic competition, favoring thermodynamically stable products .

How does the presence of the methoxy and nitrile groups influence the biological activity of this compound, and what in vitro assays are suitable for evaluating this?

Advanced Research Question

- Methoxy Group : Enhances lipophilicity, improving membrane permeability. Compare with des-methoxy analogs in cytotoxicity assays (e.g., MTT on HeLa cells) .

- Nitrile Group : Acts as a hydrogen-bond acceptor, targeting enzymes like cytochrome P450. Use fluorescence quenching assays to study binding to serum albumin .

- Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., replacing nitrile with amide) and test antimicrobial activity via broth microdilution (MIC values) .

What are the stability considerations for this compound under various storage and reaction conditions?

Basic Research Question

- Hydrolytic Stability : Nitriles hydrolyze to amides in acidic/aqueous media. Store in anhydrous solvents (e.g., THF) with molecular sieves .

- Thermal Stability : Decomposes above 150°C; DSC/TGA analysis determines safe handling temperatures.

- Light Sensitivity : UV exposure causes ring-opening; use amber vials and inert atmospheres during reactions .

What mechanistic insights explain the resistance of this compound to nucleophilic attack under acidic or halogenating conditions?

Advanced Research Question

Resistance stems from electronic and steric factors:

- Nitrile Electron Withdrawal : Reduces electron density at C-4/C-5, disfavoring nucleophilic addition. DFT calculations show high activation energy for HBr addition .

- Methoxy Steric Shielding : The -OCH₃ group hinders access to C-5, as seen in failed HCl/HBr reactions recovering starting material .

- Aromatic Stabilization : Thiazole’s aromaticity (6π electrons) resists ring-opening under mild conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.